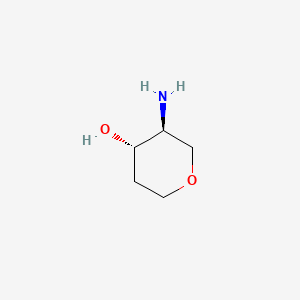

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-aminooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240390-32-2, 1309081-45-5 | |

| Record name | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, process development, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, alongside detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system.

Molecular Structure and Core Identifiers

The fundamental identity of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is defined by its unique three-dimensional arrangement. The '(3S,4S)' designation specifies a trans configuration of the amino and hydroxyl groups on the tetrahydropyran ring. This specific stereochemistry is critical, as enantiomers and diastereomers can exhibit vastly different biological activities and physical properties.

The structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S,4S)-3-aminooxan-4-ol | PubChem[2] |

| Synonyms | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol, trans-3-Aminotetrahydro-2H-pyran-4-ol | PubChem[2] |

| CAS Number | 1240390-32-2 | PubChem[2] |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 117.15 g/mol | PubChem[2] |

| Canonical SMILES | C1COCN | PubChem[2] |

| InChI Key | KUCSFTQJADYIQH-WHFBIAKZSA-N | PubChem[2] |

Physicochemical Properties: Data and Predictive Analysis

Precise experimental data for certain physical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran are not extensively reported in publicly available literature, a common scenario for specialized chiral intermediates. However, based on its structure and data from computational models and analogous compounds, we can establish a reliable profile.

| Property | Value / Expected Characteristics | Rationale / Comments |

| Appearance | White solid. | Based on supplier specifications.[1] The solid-state nature is expected for a small molecule with strong intermolecular hydrogen bonding capabilities. |

| Melting Point | Not experimentally determined in public literature. Expected to be a relatively sharp melting point for a pure substance. | As a chiral amino alcohol, significant hydrogen bonding from both the -OH and -NH₂ groups will lead to a high lattice energy, resulting in a solid state at room temperature with a melting point likely exceeding 100 °C. |

| Boiling Point | Not experimentally determined; likely to decompose before boiling at atmospheric pressure. | The strong intermolecular forces suggest a very high boiling point. Vacuum distillation would be required, though thermal instability is a risk. |

| Solubility | Water: Expected to be highly soluble. Polar Organic Solvents (Methanol, Ethanol): Expected to be soluble. Apolar Organic Solvents (Hexanes, Toluene): Expected to have low solubility. | The presence of both a hydrogen bond donor/acceptor amine group and a hydroxyl group confers high polarity, promoting solubility in protic solvents like water and alcohols. The hydrocarbon backbone is small, limiting its lipophilicity. One supplier notes its general compatibility with standard organic solvents.[1] |

| Lipophilicity (XLogP3) | -1.3 | PubChem (Computed)[2]. The negative value indicates a high degree of hydrophilicity, consistent with its expected high water solubility. |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | PubChem (Computed)[2]. This value, reflecting the surface area contributed by polar atoms, is typical for small, drug-like molecules and suggests good potential for membrane permeability. |

Methodologies for Experimental Characterization

For researchers requiring definitive physical property data for GMP lot release, process development, or regulatory filings, direct experimental determination is necessary. The following section details authoritative, step-by-step protocols for key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting range of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, this method serves as a crucial indicator of purity. The capillary method is the standard technique cited in major pharmacopeias due to its accuracy and the small sample quantity required.

Authoritative Grounding: The protocol described is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature .

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is completely dry, as residual solvent will act as an impurity.

-

If the material is crystalline, gently pulverize a small amount into a fine powder using a mortar and pestle.

-

Jab the open end of a glass capillary tube into the powder multiple times.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm for an accurate reading.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block or oil bath.

-

Insert the packed capillary tube into the sample holder.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to get a rough estimate. Allow the apparatus to cool.

-

For the accurate measurement, begin heating at a rapid rate until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium and an accurate reading.

-

Record the temperature (T1) at which the first droplet of liquid is observed.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

-

-

Reporting:

-

The result is reported as the melting range, T1 to T2. For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).

-

Aqueous Solubility Determination (Flask Method)

Causality: Solubility dictates the choice of solvents for reactions, purification, and formulation. For pharmaceutical applications, aqueous solubility is a critical parameter influencing bioavailability. The flask method is a robust technique for determining the equilibrium solubility of a compound.

Authoritative Grounding: This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") . This method is appropriate for substances with solubility above 10⁻² g/L.

Caption: Workflow for Aqueous Solubility Determination via the Flask Method.

Detailed Protocol:

-

Preparation:

-

Add an amount of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to a known volume of purified water (e.g., 10 mL) in a sealed, thermostatted vessel. The amount added should be in clear excess of what is expected to dissolve, ensuring a saturated solution is formed.

-

-

Equilibration:

-

Stir or agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period.

-

To determine if equilibrium has been reached, take small, filtered aliquots of the solution at timed intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within experimental error of each other (typically <5% variance).

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is critical and must be done without altering the temperature. Centrifugation in a temperature-controlled rotor followed by careful removal of the supernatant is the preferred method. Filtration through a non-adsorptive filter (e.g., PTFE) is also acceptable.

-

-

Quantification:

-

Develop and validate a suitable analytical method to determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is common, although for molecules lacking a strong chromophore, methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or derivatization may be necessary.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Reporting:

-

The determined concentration is reported as the aqueous solubility at the specified temperature, typically in units of mg/mL or g/L.

-

Spectroscopic Profile: Expected Characteristics

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the chiral nature and the rigid ring structure, which may lead to non-equivalent axial and equatorial protons.

-

Expected Chemical Shifts (in D₂O or CD₃OD):

-

Ring Protons (C2, C5, C6): Multiple signals expected in the range of ~3.0 - 4.2 ppm . These are protons adjacent to the ring oxygen.

-

CH-N and CH-O Protons (C3, C4): Signals for the protons on the carbons bearing the amino and hydroxyl groups are expected between ~3.0 - 3.8 ppm .

-

-OH and -NH₂ Protons: These are exchangeable protons and may appear as broad singlets or not be observed at all if a protic deuterated solvent (like D₂O or CD₃OD) is used. In a non-protic solvent like DMSO-d₆, they would appear as distinct, potentially broad signals.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the hydroxyl and amino groups.

-

Expected Key Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ .

-

N-H Stretch: One or two medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the same 3200-3500 cm⁻¹ region, often appearing as "shoulders" on the broader O-H band.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the tetrahydropyran ring.

-

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ .

-

C-O Stretch: A strong absorption in the fingerprint region, typically 1050-1150 cm⁻¹ , characteristic of the ether (C-O-C) and alcohol (C-O) bonds.

-

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily ionize in positive mode.

-

Expected Ions:

-

[M+H]⁺: The protonated molecule would be the base peak or a very prominent ion, with an expected m/z of 118.0863 .

-

[M+Na]⁺: An adduct with sodium may also be observed at m/z 140.0682 .

-

Fragmentation: A common fragmentation pathway would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 100.0757 .

-

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a stereochemically rich building block with significant potential in drug discovery. While exhaustive experimental data on its physical properties is not broadly published, this guide consolidates the known molecular identifiers and provides a scientifically grounded framework of expected physicochemical characteristics. Of greater practical value to the research scientist, this document outlines the authoritative, step-by-step methodologies required to generate this critical data in a laboratory setting. By explaining the causality behind these standard protocols, this guide empowers researchers to perform self-validating characterization, ensuring the integrity and reproducibility of their scientific and development endeavors.

References

-

PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

- United States Pharmacopeia.

-

Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. 1995. [Link]

- Google Patents.

Sources

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran chemical structure and stereochemistry

<_Step_2>

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the core structures of numerous natural products and pharmaceutical agents. Its conformational stability and capacity for stereochemically diverse substitution make it an attractive building block in medicinal chemistry. This guide focuses on a specific, high-value derivative, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran . We will provide a detailed examination of its molecular structure, stereochemistry, and conformational analysis. Furthermore, this guide will delineate a representative stereoselective synthetic pathway, explain the causal mechanisms behind key transformations, and discuss its applications as a chiral building block in drug discovery. This document serves as a technical resource for scientists engaged in synthetic chemistry, medicinal chemistry, and the development of novel therapeutics.

Introduction: The Significance of the 3-Amino-4-hydroxy-tetrahydropyran Scaffold

The vicinal amino alcohol motif (a hydroxyl group attached to a carbon adjacent to an amino group) is a critical pharmacophore found in a wide array of biologically active molecules.[1] When this functionality is incorporated into the rigid and defined conformational framework of a tetrahydropyran ring, it provides an exceptional tool for drug design. The defined spatial orientation of the amino and hydroxyl groups allows for precise interactions with biological targets such as enzymes and receptors.

The specific isomer, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, is a valuable chiral intermediate.[2] Its utility stems from:

-

Defined Stereochemistry: The absolute configuration at both the C3 and C4 positions is fixed, which is crucial for constructing enantiomerically pure final compounds and avoiding complex purification steps later in a synthetic sequence.[2]

-

Bifunctional Nature: The presence of both a primary amine and a secondary alcohol allows for orthogonal chemical modifications, enabling the divergent synthesis of compound libraries for structure-activity relationship (SAR) studies.[2]

-

Carbohydrate Mimicry: The substituted THP ring can act as a bioisostere or mimic of natural pyranose sugars, making it a key component in the synthesis of glycosidase inhibitors, antibiotics, and anticancer agents.[2][3]

This guide will provide the foundational knowledge required to effectively utilize this powerful building block in a research and development setting.

Molecular Structure and Stereochemistry

The fundamental structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran consists of a six-membered, oxygen-containing heterocycle with an amino group at the C3 position and a hydroxyl group at the C4 position.[4]

Absolute Configuration (3S, 4S)

The stereochemical descriptors "(3S,4S)" define the absolute three-dimensional arrangement of the substituents at the two chiral centers, C3 and C4. According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

At Carbon 3: The priority of the attached groups is: -NH2 > C4 > C2 > -H. The configuration is designated as S .

-

At Carbon 4: The priority of the attached groups is: -OH > C5 > C3 > -H. The configuration is designated as S .

This specific arrangement results in a syn relationship between the amino and hydroxyl groups, meaning they are oriented on the same face of the ring in a planar representation.

Conformational Analysis

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, the most stable chair conformation is the one that places the larger substituents in the equatorial position to reduce unfavorable 1,3-diaxial interactions. Therefore, the molecule is expected to exist primarily in the di-equatorial conformation , where both the amino and hydroxyl groups occupy equatorial positions. This conformation is generally more stable than the di-axial alternative. The presence of the ring oxygen can also influence conformational preference through stereoelectronic effects like the anomeric effect, though this is more pronounced for substituents at the C2 position.[5][6]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO2 | [4][7] |

| Molecular Weight | 117.15 g/mol | [4] |

| CAS Number | 1240390-32-2 | [4][8] |

| IUPAC Name | (3S,4S)-3-aminooxan-4-ol | [4] |

| Predicted LogP | -1.3 | [4] |

| Appearance | White solid |[2] |

Stereoselective Synthesis: A Conceptual Walkthrough

The synthesis of vicinal amino alcohols with specific stereochemistry is a significant challenge in organic chemistry.[9][10] Achieving the (3S,4S) configuration on a tetrahydropyran ring requires a carefully designed, stereocontrolled synthetic sequence. While multiple routes exist, many rely on the diastereoselective functionalization of a pre-existing chiral precursor.

Below is a representative, multi-step protocol illustrating the logic behind constructing this chiral scaffold. This pathway conceptualizes a common strategy starting from a readily available chiral building block.

Conceptual Synthetic Workflow

The following diagram outlines a plausible synthetic strategy, starting from a protected glycal, a common starting material in carbohydrate chemistry, to achieve the target molecule.

Caption: Conceptual workflow for the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Detailed Protocol and Mechanistic Rationale

Step 1: Stereoselective Epoxidation

-

Protocol: A protected glycal (e.g., tri-O-acetyl-D-glucal) is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C to room temperature.

-

Causality: The double bond of the glycal is electron-rich and readily attacked by the electrophilic oxygen of the peroxy acid. The stereochemistry of the existing chiral centers on the pyran ring directs the incoming oxidant to one face of the molecule, leading to the formation of the epoxide with a defined stereochemistry.

Step 2: Regio- and Stereoselective Epoxide Opening

-

Protocol: The epoxide intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and treated with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., zinc triflate). The reaction is typically heated.

-

Causality: This is the key stereochemistry-defining step for both C3 and C4. The reaction proceeds via an Sₙ2 mechanism. The azide nucleophile attacks one of the epoxide carbons, leading to the inversion of configuration at that center. The choice of catalyst and reaction conditions is critical to control regioselectivity (attack at C3 vs. C4). The attack typically occurs at the position that best accommodates the transition state, often leading to a trans-diaxial opening of the epoxide, which results in the desired syn product upon conformational flipping.

Step 3: Protection of the Free Hydroxyl Group

-

Protocol: The resulting azido-alcohol is treated with a protecting group reagent, for example, tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a base like imidazole in DMF.

-

Causality: Protecting the newly formed hydroxyl group is necessary to prevent it from interfering with the subsequent azide reduction step, especially if a hydride reagent like LiAlH₄ is used. A bulky silyl ether is a common choice.

Step 4: Reduction of the Azide Group

-

Protocol: The protected azido-alcohol is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂, 10% Pd/C in methanol) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

-

Causality: Catalytic hydrogenation is a mild and effective method for converting azides to amines. The azide is reduced on the surface of the palladium catalyst by hydrogen gas. This method is often preferred as it avoids the highly reactive nature of metal hydrides.

Step 5: Global Deprotection

-

Protocol: All protecting groups are removed. For silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is used. If acid-labile protecting groups were used on the glycal starting material, an acidic workup (e.g., with HCl in methanol) would be required.

-

Causality: The final step unmasks the hydroxyl and amino functionalities to yield the target molecule. The choice of deprotection conditions must be compatible with the final structure and remove all protecting groups efficiently.

This sequence highlights the importance of using substrate control and stereospecific reactions (epoxidation, Sₙ2 ring-opening) to install the desired (3S,4S) stereochemistry.

Applications in Drug Discovery and Medicinal Chemistry

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block.[2] Its rigid, functionalized scaffold is ideal for creating more complex molecules with precise three-dimensional structures designed to fit into the binding pockets of biological targets.[2][11]

Key Application Areas:

-

Scaffold for Library Synthesis: The orthogonal reactivity of the amino and hydroxyl groups allows for the rapid generation of libraries of compounds. The amine can be acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified or esterified. This enables a thorough exploration of the chemical space around the THP core to optimize binding affinity and selectivity for a given target.[11]

-

Glycosidase Inhibitors: As a carbohydrate mimic, this scaffold is a cornerstone in the design of inhibitors for enzymes that process sugars, such as glycosidases. These inhibitors have therapeutic potential in treating diabetes, viral infections, and lysosomal storage diseases.

-

Antibiotics and Antivirals: Many natural product antibiotics contain amino-sugar components. This synthetic building block allows for the creation of novel analogs of these antibiotics (e.g., aminoglycosides) with potentially improved efficacy or resistance profiles.

-

Kinase Inhibitors: The defined spatial arrangement of hydrogen bond donors (NH₂ and OH) and acceptors (the ring oxygen) makes the scaffold suitable for targeting the hinge region of ATP-binding sites in kinases, a major class of drug targets in oncology.[12]

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a synthetically valuable and medicinally relevant chiral building block. A deep understanding of its stereochemistry, conformational preferences, and the logic of its stereoselective synthesis is essential for its effective application. The principles outlined in this guide—leveraging substrate control, stereospecific reactions, and protecting group strategies—are fundamental to modern asymmetric synthesis. For drug development professionals, this molecule represents a versatile and powerful scaffold for constructing novel, sp³-rich compounds with precisely controlled three-dimensional architecture, enhancing the potential for successful interaction with complex biological targets.

References

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.

-

PubChem. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1,1-Dioxide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. The Synthesis of Vicinal Amino Alcohols | Request PDF. Available at: [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

White, M. C., et al. (2011). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. NIH Public Access. Available at: [Link]

-

Tschumper, G. S., et al. (2012). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. Available at: [Link]

-

Collins, P. M., et al. (1979). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Crimmins, M. T., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. NIH Public Access. Available at: [Link]

-

Somfai, P., et al. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Available at: [Link]

- Chen, S., et al. (2024). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.

-

ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Available at: [Link]

-

Synthonix. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran - [A7869]. Available at: [Link]

-

PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Anomeric effect. Available at: [Link]

-

Preprints.org. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Available at: [Link]

-

Gung, B. W., et al. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Harrasi, A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

-

PubChem. Erythromycin A. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. leapchem.com [leapchem.com]

- 3. 6-(4-Dimethylamino-3-hydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydro-pyran-2-yloxy)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | C37H67NO13 | CID 8233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. (3R,4R)-3-AMINO-4-HYDROXY-TETRAHYDROPYRAN | CymitQuimica [cymitquimica.com]

- 8. Synthonix, Inc > 1240390-32-2 | (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran [synthonix.com]

- 9. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

Spectroscopic Characterization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (CAS: 1240390-32-2). As a chiral aminocyclitol analog, this compound and its derivatives are of interest to researchers in medicinal chemistry and drug development. This document outlines the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific stereoisomer are not widely available in public databases, this guide presents a detailed, predicted spectroscopic profile based on established chemical principles to aid in its identification and characterization. We further provide robust, field-proven protocols for acquiring high-fidelity spectroscopic data for this class of compounds.

Introduction and Molecular Structure

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a substituted tetrahydropyran ring bearing amino and hydroxyl groups on adjacent carbons. The (3S,4S) stereochemistry dictates a trans relationship between these two functional groups.

-

IUPAC Name: (3S,4S)-3-aminooxan-4-ol[1]

-

Molecular Formula: C₅H₁₁NO₂[1]

-

Molecular Weight: 117.15 g/mol [1]

-

CAS Number: 1240390-32-2[1]

The molecule's functionality and stereochemistry are critical determinants of its biological activity and physical properties. Accurate spectroscopic analysis is therefore essential to confirm the identity, purity, and structure of the compound during synthesis and screening processes. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. For the trans-(3S,4S) isomer, the thermodynamically most stable conformation is expected to have both the amino and hydroxyl groups in equatorial positions, minimizing 1,3-diaxial interactions. This conformational preference profoundly influences the resulting NMR spectrum, particularly the coupling constants of the ring protons.

Caption: Molecular structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted based on the stable diequatorial chair conformation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and the coupling constants (J-values) are dictated by the dihedral angles between protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2a (axial) | ~3.8 - 4.0 | ddd | J(2a,2e) ≈ 12-14, J(2a,3a) ≈ 10-12, J(2a,6a) ≈ 2-3 (W-coupling) |

| H-2e (equatorial) | ~3.2 - 3.4 | ddd | J(2e,2a) ≈ 12-14, J(2e,3a) ≈ 3-5, J(2e,6e) ≈ 2-3 (W-coupling) |

| H-3a (axial) | ~2.7 - 2.9 | ddd | J(3a,2a) ≈ 10-12, J(3a,2e) ≈ 3-5, J(3a,4a) ≈ 10-12 |

| H-4a (axial) | ~3.5 - 3.7 | ddd | J(4a,3a) ≈ 10-12, J(4a,5a) ≈ 10-12, J(4a,5e) ≈ 3-5 |

| H-5a (axial) | ~1.5 - 1.7 | ddd | J(5a,5e) ≈ 12-14, J(5a,4a) ≈ 10-12, J(5a,6a) ≈ 10-12 |

| H-5e (equatorial) | ~2.0 - 2.2 | ddd | J(5e,5a) ≈ 12-14, J(5e,4a) ≈ 3-5, J(5e,6e) ≈ 3-5 |

| H-6a (axial) | ~3.4 - 3.6 | ddd | J(6a,6e) ≈ 12-14, J(6a,5a) ≈ 10-12, J(6a,2a) ≈ 2-3 (W-coupling) |

| H-6e (equatorial) | ~3.9 - 4.1 | ddd | J(6e,6a) ≈ 12-14, J(6e,5e) ≈ 3-5, J(6e,2e) ≈ 2-3 (W-coupling) |

| NH₂, OH | Broad, variable | s (br) | - |

Expertise & Experience Insight: The key to confirming the trans-diequatorial stereochemistry lies in the coupling constants for H-3 and H-4. Both protons are axial (H-3a and H-4a) and will exhibit large axial-axial couplings (~10-12 Hz) to their axial neighbors on adjacent carbons. This is a definitive signature that distinguishes it from the cis isomer, which would show smaller axial-equatorial or equatorial-equatorial couplings for one of the protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is simpler, showing five distinct signals for the five carbon atoms of the tetrahydropyran ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~68 - 72 |

| C-3 | ~52 - 56 |

| C-4 | ~70 - 74 |

| C-5 | ~30 - 34 |

| C-6 | ~66 - 70 |

Trustworthiness Insight: These predicted shifts are based on standard values for substituted tetrahydropyrans. The C-3 and C-4 carbons are shifted downfield due to the direct attachment of the electronegative nitrogen and oxygen atoms, respectively. The C-2 and C-6 carbons are also significantly downfield due to the influence of the ring oxygen.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O or MeOD are often preferred for this class of compound due to its polarity. The choice of solvent is critical; protic solvents like D₂O will cause the exchange of NH and OH protons, leading to their disappearance from the spectrum. Using DMSO-d₆ would allow for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width (e.g., 0-100 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio, given the low natural abundance of ¹³C.

-

-

2D NMR (Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations, further confirming the carbon skeleton.

-

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups within the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching (overlapping) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium-Weak | N-H bending (scissoring) |

| 1150 - 1050 | Strong | C-O stretching (ether and alcohol) |

Expertise & Experience Insight: The most prominent feature will be a very broad, strong absorption band in the 3400-3200 cm⁻¹ region. This breadth is due to intermolecular hydrogen bonding enabled by both the hydroxyl and amino groups. The strong C-O stretching band around 1100 cm⁻¹ is characteristic of the tetrahydropyran ring and the secondary alcohol.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a viscous oil, a drop can be pressed between two salt plates (NaCl or KBr).

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

KBr Pellet: If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Label the major peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through fragmentation patterns.

Predicted Mass Spectrum

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule, typically in positive ion mode.

-

Molecular Ion: The expected base peak would be the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass (C₅H₁₁NO₂): 117.0790

-

Predicted [M+H]⁺: m/z 118.0862

-

-

Key Fragmentation:

-

Loss of water ([M+H - H₂O]⁺) from the protonated molecule is a highly probable fragmentation pathway, yielding a peak at m/z 100.0757.

-

Loss of ammonia ([M+H - NH₃]⁺) is also possible, resulting in a peak at m/z 101.0702.

-

Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument to confirm the elemental composition via accurate mass measurement.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.

-

For fragmentation studies (MS/MS), select the precursor ion (m/z 118.1) and subject it to Collision-Induced Dissociation (CID) to generate a product ion spectrum.

-

Caption: High-Resolution Mass Spectrometry (HRMS) workflow with MS/MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating the data from all three techniques.

Caption: Integrated approach for structural confirmation.

-

MS first confirms the molecular weight and elemental formula (C₅H₁₁NO₂).

-

IR corroborates this by confirming the presence of the required hydroxyl (-OH), amino (-NH₂), and ether (C-O-C) functional groups.

-

NMR provides the final, definitive proof. ¹³C NMR confirms the presence of five unique carbons. ¹H NMR, through chemical shifts and splitting patterns, reveals the proton environment. Crucially, the large J-values between axial protons (H-3a, H-4a, etc.) confirm the trans-diequatorial arrangement of the substituents, thereby establishing the (3S,4S) relative stereochemistry.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. By combining NMR, IR, and MS, a researcher can unambiguously confirm the identity, purity, and critical stereochemical features of this compound. The provided protocols represent best practices in analytical chemistry, ensuring that data acquired is both high in quality and scientifically robust. This foundational analytical knowledge is indispensable for any professional engaged in the synthesis, quality control, or application of this and related molecules in a research and development setting.

References

-

PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to (3S,4S)-3-Aminooxan-4-ol: A Stereochemically Defined Scaffold for Advanced Drug Discovery

Executive Summary: The imperative in modern medicinal chemistry to explore chemical space beyond flat, aromatic systems has intensified the focus on sp³-rich, stereochemically complex scaffolds. These three-dimensional structures offer superior potential for selectivity and novel interactions with biological targets. Among these, saturated oxygen-containing heterocycles are of paramount importance. This guide provides a detailed technical overview of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, more formally known by its IUPAC name, (3S,4S)-3-aminooxan-4-ol. We will examine its physicochemical properties, stereoselective synthetic strategies, chemical reactivity, and its proven applications as a versatile chiral building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Saturated Heterocycles

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational pre-organization and ability to engage in hydrogen bonding via the ring oxygen make it an excellent structural motif for modulating pharmacokinetic and pharmacodynamic properties. The introduction of specific stereocenters, such as in (3S,4S)-3-aminooxan-4-ol, provides a rigid and functionally decorated framework essential for constructing molecules with precise three-dimensional orientations for optimal biological activity[1]. The presence of both an amino and a hydroxyl group in a defined trans-diaxial or trans-diequatorial orientation (depending on the chair conformation) offers orthogonal chemical handles for diverse and predictable derivatization, making it a highly valuable intermediate in pharmaceutical research and library synthesis[1][2].

Physicochemical and Structural Identification

Accurate identification and characterization are foundational to the successful application of any chemical building block. The key properties of (3S,4S)-3-aminooxan-4-ol are summarized below.

Core Properties

| Property | Value | Source |

| IUPAC Name | (3S,4S)-3-aminooxan-4-ol | [3] |

| Common Name | (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | [3] |

| CAS Number | 1240390-32-2 | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| InChIKey | KUCSFTQJADYIQH-WHFBIAKZSA-N | [3] |

| Canonical SMILES | C1COCN | [3] |

Chemical Structure

The defined stereochemistry at the C3 and C4 positions is the most critical feature of this molecule, dictating its shape and how it can be elaborated into more complex structures.

Caption: 2D structure of (3S,4S)-3-aminooxan-4-ol.

Stereoselective Synthesis Strategies

The synthesis of aminotetrahydropyran scaffolds with high stereochemical fidelity is a non-trivial challenge. Success hinges on strategies that can establish the two contiguous stereocenters in the desired trans configuration. Methodologies often leverage chiral pool starting materials or asymmetric catalysis.

Conceptual Workflow: Prins Cyclization Approach

A common and effective method for constructing substituted tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde[4]. To achieve the specific stereochemistry of the target molecule, a tethered enol-ether variant can be employed, followed by functional group manipulation.

Caption: General synthetic workflow for aminotetrahydropyran scaffolds.

Exemplar Experimental Protocol: Synthesis via Azide Intermediate

This protocol is a representative, self-validating methodology derived from established literature principles for synthesizing similar scaffolds[2][5]. Each step includes checkpoints for validation.

Step 1: Mesylation of the Hydroxyl Group

-

To a solution of a precursor diol, (3S,4S)-oxane-3,4-diol (1.0 eq), in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below 5 °C.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Causality: The mesylation activates the hydroxyl group, converting it into a good leaving group for the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane). The product spot should be less polar than the starting diol.

Step 2: Nucleophilic Substitution with Azide

-

To the crude mesylate solution, add sodium azide (3.0 eq) and a minimal amount of N,N-Dimethylformamide (DMF) to facilitate dissolution.

-

Heat the reaction mixture to 60 °C and stir overnight (approx. 16 hours).

-

Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction. This mechanism inverts the stereocenter, so the starting material must have the appropriate precursor stereochemistry.

-

Validation: The progress can be monitored by TLC or LC-MS. Successful substitution is often confirmed by IR spectroscopy, where a strong, sharp peak for the azide group appears around 2100 cm⁻¹.

Step 3: Reduction of the Azide to the Amine

-

After cooling the reaction mixture, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude azide intermediate in methanol (0.1 M).

-

Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd).

-

Fit the flask with a hydrogen balloon and purge the system three times.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium surface catalyzes the addition of hydrogen across the nitrogen-nitrogen bonds.

-

Validation: Monitor the disappearance of the starting material by TLC. Staining with ninhydrin will show a new, colored spot for the primary amine product. The azide peak in the IR spectrum should be absent.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield the crude (3S,4S)-3-aminooxan-4-ol, which can be purified by column chromatography or crystallization.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of (3S,4S)-3-aminooxan-4-ol is its greatest asset in synthetic chemistry, allowing for selective or sequential modification of its amino and hydroxyl groups[1].

Caption: Key derivatization pathways for (3S,4S)-3-aminooxan-4-ol.

This orthogonality allows chemists to use protecting group strategies to selectively modify one site while leaving the other intact, enabling the construction of highly complex and diverse molecular architectures. For example, the amine can be protected as a Boc-carbamate, allowing for extensive modification of the hydroxyl group, followed by deprotection and subsequent functionalization of the newly revealed amine.

Applications in Medicinal Chemistry

The utility of this scaffold is demonstrated by its incorporation into molecules targeting a wide range of diseases. The rigid tetrahydropyran ring system helps to reduce the entropic penalty of binding to a protein target, while the functional groups provide key interaction points.

-

Scaffolding for Library Synthesis: Its defined stereochemistry and bifunctionality make it an ideal starting point for creating focused libraries of drug-like molecules. High-throughput synthesis can be employed to quickly generate hundreds of analogs for screening[2][5].

-

Carbohydrate Mimetics: The hydroxypyrrolidine motif can act as a mimic of natural sugars (pyranoses). This is particularly useful in the design of inhibitors for enzymes that process carbohydrates, such as glycosidases or kinases[1].

-

Bioisosteric Replacement: In drug optimization, replacing a less desirable functional group (e.g., a flexible chain or a metabolically unstable group) with the rigid, stable THP core can significantly improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

-

Fragments for Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it serves as an excellent fragment for FBDD campaigns, providing a 3D vector for growing into a larger, more potent lead compound.

Conclusion

(3S,4S)-3-Aminooxan-4-ol is more than a simple chemical intermediate; it is a powerful tool for the modern medicinal chemist. Its combination of a stereochemically defined, sp³-rich core with versatile, orthogonal functional groups provides a robust platform for the design and synthesis of novel therapeutics. The principles of its synthesis are well-established, and its reactivity is predictable, ensuring its continued and expanding role in the development of complex and biologically active molecules. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the strategic application of such sophisticated building blocks will be indispensable for success.

References

-

PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Sygnature Discovery. [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

Sources

Discovery and history of aminohydroxy-tetrahydropyran scaffolds

An In-depth Technical Guide to the Discovery and History of Aminohydroxy-Tetrahydropyran Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminohydroxy-tetrahydropyran (THP) scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of its origins, from foundational discoveries in carbohydrate chemistry to the sophisticated stereoselective synthetic strategies employed today. We will dissect the key chemical principles that govern its synthesis, such as the anomeric effect, and detail the evolution of powerful cyclization methodologies including the Prins cyclization, intramolecular oxa-Michael addition, and modern C-H functionalization techniques. Through detailed protocols, mechanistic diagrams, and case studies in drug discovery, this document serves as an essential resource for professionals seeking to leverage this privileged scaffold in the development of next-generation therapeutics.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a recurring motif in a vast array of biologically active molecules.[4][5] Its prevalence stems from a unique combination of structural and chemical properties. As a bioisostere of the cyclohexane ring, the THP scaffold offers a conformationally pre-organized and rigid framework, which can reduce the entropic penalty upon binding to a biological target.[2] Unlike its carbocyclic counterpart, the ring oxygen introduces polarity and the capacity to act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[2] These features, combined with the scaffold's metabolic stability, have made aminohydroxy-substituted THPs particularly valuable in drug design, where they are used to optimize potency, selectivity, and pharmacokinetic profiles.[2][6]

Historical Milestones: From Sugars to Scaffolds

The story of the tetrahydropyran ring is inextricably linked to the field of carbohydrate chemistry. The cyclic forms of pyranose sugars like glucose are themselves substituted tetrahydropyrans, and early investigations into their structure and reactivity laid the groundwork for modern synthetic chemistry.[7]

A pivotal moment was the observation and rationalization of the anomeric effect by J. T. Edward in 1955.[8] This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[8][9] This discovery was fundamental, providing chemists with a predictive model for the stereochemical outcome of reactions involving THP rings.

Synthetically, a major breakthrough came from the development of the Prins reaction . While the reaction of an alkene with an aldehyde was known, Hanschke's work in 1955 demonstrated its utility for the selective construction of the THP ring from homoallylic alcohols, establishing a powerful and versatile tool for heterocyclic synthesis.[10]

Fundamental Principles of Stereocontrol: The Anomeric Effect

Understanding the anomeric effect is critical for designing stereoselective syntheses of substituted tetrahydropyrans. It governs the conformational equilibrium and, consequently, the reactivity of the molecule. The effect is most commonly explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C-X bond of the anomeric substituent. This interaction is maximized when the lone pair orbital and the C-X σ orbital are anti-periplanar (180°), a geometry achieved when the substituent is in the axial position.[8][11]

While hyperconjugation is the widely accepted model, electrostatic repulsion between the dipoles of the endocyclic oxygen and the exocyclic substituent also contributes to the effect.[9][12] The interplay of these stereoelectronic factors and classic steric interactions provides a powerful framework for predicting and controlling stereochemistry.

Core Synthetic Strategies for the Tetrahydropyran Ring

Several robust and versatile methods have been developed for the synthesis of the tetrahydropyran core. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[10][13] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile to form the six-membered ring.[14][15][16] This method is highly effective for creating polysubstituted THPs, often with excellent stereocontrol.[14][17][18]

Protocol: Lewis Acid-Catalyzed Prins Cyclization for 4-Hydroxy-Tetrahydropyrans [18]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂ or FeCl₃, 10 mol%) dropwise to the stirred solution.[13][18]

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Allow the mixture to stir at the specified temperature until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Allow the mixture to warm to room temperature, then extract the aqueous layer with CH₂Cl₂ (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition of a hydroxyl group to an α,β-unsaturated ester, ketone, or other electron-deficient alkene is a highly effective method for THP synthesis.[4][19] The stereochemical outcome of this reaction can often be controlled by the reaction conditions. Base-catalyzed cyclizations under thermodynamic control typically favor the formation of more stable cis-2,6-disubstituted tetrahydropyrans, while kinetic conditions may yield trans products.[4]

Intramolecular Williamson Ether Synthesis

A foundational method for forming cyclic ethers, the intramolecular Williamson ether synthesis involves a molecule containing both a hydroxyl group and a good leaving group (e.g., a halide or sulfonate).[20][21][22] Upon deprotonation of the alcohol with a strong base, the resulting alkoxide acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction to form the THP ring.[20][23] This method is particularly reliable for the formation of 5- and 6-membered rings.[22][23]

Protocol: General Procedure for Intramolecular Williamson Ether Synthesis [21]

-

Preparation: Dissolve the halo-alcohol substrate (1.0 equiv) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) in a flask under an inert atmosphere.

-

Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 equiv) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Workup: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash chromatography.

Advanced & Contemporary Synthetic Approaches

While the core methods remain powerful, research continues to yield novel and more efficient strategies for constructing aminohydroxy-tetrahydropyran scaffolds.

-

Organocatalytic Cascade Reactions: Multi-component reactions that form multiple bonds and stereocenters in a single pot have emerged as highly efficient. For example, organocatalytic Michael/Henry/ketalization sequences can construct highly functionalized THPs with excellent diastereo- and enantioselectivity.[24][25]

-

Palladium-Catalyzed C-H Functionalization: Direct functionalization of C-H bonds offers a step-economical approach to elaborate the THP core. Recent methods allow for the stereoselective arylation of methylene C-H bonds on the THP ring, providing rapid access to complex, drug-like molecules.[1][6]

-

Oxidative Heck Redox-Relay: This strategy enables the synthesis of challenging C-aryl-containing 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols in a single, highly stereoselective step.[26]

The Aminohydroxy-Tetrahydropyran Scaffold in Medicinal Chemistry

The utility of the aminohydroxy-THP scaffold is best illustrated by its incorporation into successful drug candidates across various therapeutic areas. The specific placement and stereochemistry of the amine and hydroxyl groups are often crucial for biological activity.

| Compound/Drug Name | Therapeutic Area | Significance of THP Scaffold |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Type 2 Diabetes | The aryl aminotetrahydropyran motif is a key structural feature, providing the necessary vectors for binding to the DPP-4 active site and improving oral bioavailability.[1][27] |

| Gilteritinib (Xospata®) | Oncology (AML) | Contains an amino-THP substituent that contributes to its potent inhibition of multiple receptor tyrosine kinases, including FLT3 and AXL.[2] |

| AZD0156 | Oncology | An ATM kinase inhibitor where the THP-amine fragment was installed to optimize potency, selectivity, and overall drug-like properties.[2] |

| Centrolobine | Natural Product | A natural product with a 2,6-disubstituted THP core whose synthesis has served as a benchmark for developing new stereoselective methodologies.[26][28] |

Future Perspectives

The development of synthetic methodologies for aminohydroxy-tetrahydropyran scaffolds continues to evolve. Future research will likely focus on increasing efficiency and sustainability through the development of novel catalytic systems, including biocatalysis and photoredox catalysis. The exploration of new C-H activation strategies will provide even more direct routes to novel analogues. As our understanding of complex biological systems grows, the demand for structurally diverse and stereochemically pure THP-based compounds will undoubtedly increase, ensuring this scaffold remains a central element in the pursuit of innovative medicines.

References

- Stereoselective synthesis of tetrahydropyran new derivatives underlain by α-allyl ketones. (n.d.). Google Scholar.

-

Rychnovsky, S. D., & Kim, J. (2001). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 3(22), 3579-3581. [Link]

-

Al-Hadedi, A. A. M., & List, B. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(11), 3056-3059. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 4(13), 2643-2645. [Link]

-

Anomeric effect. (2024, December 24). In Wikipedia. [Link]

-

The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. (2021). Organic Chemistry Frontiers. [Link]

-

Aggarwal, V. K., & Belfield, A. J. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(26), 5075-5078. [Link]

-

Humphrey, G. R., et al. (2014). Asymmetric Synthesis of a Highly Functionalized Tetrahydropyran DPP-4 Inhibitor. Organic Letters, 16(20), 5490-5493. [Link]

-

Trost, B. M., & Horne, D. B. (2006). Stereoselective Synthesis of 2,6-trans-Tetrahydropyrans. Organic Letters, 8(26), 6007-6010. [Link]

-

Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. (2020). Taylor & Francis Online. [Link]

-

Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). National Institutes of Health (NIH). [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Carbohydrate Research, 451, 29-35. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). National Institutes of Health (NIH). [Link]

-

Highly Stereoselective Synthesis of 4-OH- Tetrahydropyrans Using Iron(III) Catalysis. (2013). Synfacts, 2013(02), 0175. [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). Sygnature Discovery. Retrieved January 15, 2026, from [Link]

-

Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (2014). National Institutes of Health (NIH). [Link]

-

Anomeric effect cannot be explained by hyperconjugation alone. (2026, January 12). Chemistry World. Retrieved from [Link]

-

An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction. (2011). Organic & Biomolecular Chemistry, 9(9), 3428-3438. [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). ResearchGate. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]

-

An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction. (2011). PubMed. [Link]

-

Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2017). Åbo Akademi University Research Portal. [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. (2023). ACS Publications. [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2023). National Institutes of Health (NIH). [Link]

-

Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. (2025, September 4). ChemRxiv. [Link]

-

A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2025, August 6). Request PDF. Retrieved from [Link]

-

Oxonia-cope prins cyclizations: a facile method for the synthesis of tetrahydropyranones bearing quaternary centers. (2004). PubMed. [Link]

-

Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2023, May 30). Journal of the American Chemical Society. [Link]

-

An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction. (2011, May 7). Ben-Gurion University Research Portal. [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. [Link]

-

Tetrahydropyran. (2024, November 29). In Wikipedia. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

-

Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

-

Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (2024, January 10). ACS Publications. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2021). National Institutes of Health (NIH). [Link]

- Production Process Of Tetrahydropyran Compound And Tetrahydropyran Compound Produced By The Production Process. (2008).

-

Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (2016). PubMed. [Link]

-

Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. (2025, February 6). PubMed Central. [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction. | Semantic Scholar [semanticscholar.org]

- 16. An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

The Tetrahydropyran Motif: A Privileged Scaffold in Natural Products and Drug Discovery

Abstract

The tetrahydropyran (THP) ring system, a six-membered oxygen-containing heterocycle, is a recurring and vital structural motif in a vast number of biologically active natural products.[1][2] Its prevalence, particularly in complex molecules derived from marine organisms, underscores its evolutionary selection as a key element for molecular recognition and function.[1][3] This in-depth technical guide explores the multifaceted biological significance of the THP motif. We will delve into its structural and physicochemical contributions to molecular architecture, its biosynthetic origins from polyketide pathways, its diverse and potent pharmacological activities, and its increasing role as a privileged scaffold in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the strategic importance of the tetrahydropyran motif.

Part 1: The Ubiquity and Structural Importance of the Tetrahydropyran Ring System

Prevalence in Nature: An Abundance in Marine and Terrestrial Organisms

The THP motif is a common feature in a wide array of natural products, with a particularly high incidence in secondary metabolites isolated from marine sources such as sponges, dinoflagellates, and algae.[1][3] These marine natural products often exhibit complex structures with multiple, stereochemically rich THP rings, frequently fused into ladder-like polyether structures.[1] Notable examples include the potent anticancer agent eribulin, a synthetic macrocyclic analogue of the marine sponge metabolite halichondrin B, which contains three THP rings.[4] Other examples include gambierol, a marine polycyclic ether toxin, and neopeltolide, a macrolide with significant antiproliferative activity.[1] The frequent occurrence of this motif in such a diverse range of bioactive compounds suggests its crucial role in conferring specific biological functions.[2]

The THP Motif as a "Privileged Scaffold": Stereochemical Complexity and Conformational Rigidity